molecular formula C10H9NO2 B091702 4-Methyl-1H-indole-2-carboxylic acid CAS No. 18474-57-2

4-Methyl-1H-indole-2-carboxylic acid

Cat. No. B091702
CAS RN: 18474-57-2
M. Wt: 175.18 g/mol
InChI Key: QMSCXKCJGFIXDF-UHFFFAOYSA-N
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Patent
US06245761B1

Procedure details

Under an argon atmosphere 4-methyl-1H-indole-2-carboxylic acid (0.64 g, 3.65 mmol) was dissolved in 20 ml of methanol. Concentrated sulfuric acid (0.5 ml) was added and the resulting mixture was heated to reflux and maintained at this temperature overnight. The progress of the reaction was monitored by thin layer chromatography. Some solvent was removed in vacuo and the resulting crystals were removed by filtration. The solids were taken up in diethyl ether, washed twice with saturated sodium bicarbonate, and then once with brine. The organic fraction was dried over magnesium sulfate and the solvents were removed in vacuo.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([OH:13])=[O:12])[NH:6]2.S(=O)(=O)(O)O.[CH3:19]O>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([O:13][CH3:19])=[O:12])[NH:6]2

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
CC1=C2C=C(NC2=CC=C1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Some solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting crystals were removed by filtration
WASH
Type
WASH
Details
washed twice with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Name
Type
Smiles
CC1=C2C=C(NC2=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.